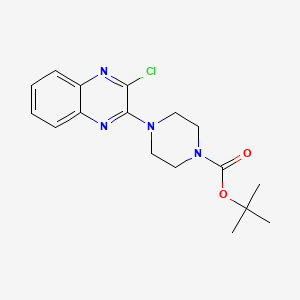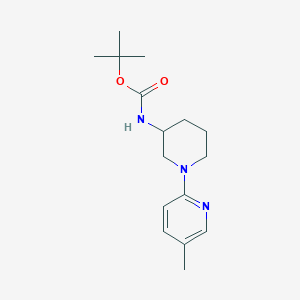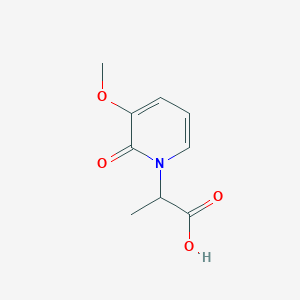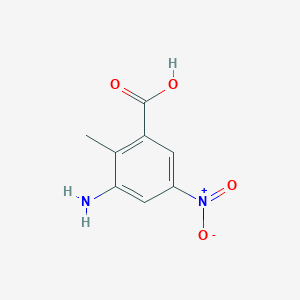
tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate
描述
Tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds with a fused benzene and pyrazine ring, and they are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of Quinoxaline Core: : The quinoxaline core can be synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds under acidic conditions.
Chlorination: : The quinoxaline core is then chlorinated at the 3-position using appropriate chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Piperazine Addition: : The piperazine ring is introduced by reacting the chlorinated quinoxaline with piperazine in the presence of a base such as triethylamine (Et₃N).
Carbonylation: : Finally, the carboxylate ester group is introduced using tert-butyl chloroformate (Boc₂O) in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized for yield, purity, and cost-effectiveness, with continuous monitoring and control of reaction conditions to ensure consistent quality.
化学反应分析
Types of Reactions
Tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Nucleophilic substitution reactions can occur at the chloro group, with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂, in aqueous or organic solvents.
Reduction: : LiAlH₄, NaBH₄, in solvents like ether or THF.
Substitution: : Amines, alcohols, in the presence of a base or catalyst.
Major Products Formed
Oxidation: : Quinoxaline derivatives with higher oxidation states.
Reduction: : Reduced quinoxaline derivatives.
Substitution: : Substituted quinoxaline derivatives with various functional groups.
科学研究应用
Tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: : It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: : It is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism by which tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
相似化合物的比较
Tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate is unique in its structure and properties compared to other quinoxaline derivatives. Some similar compounds include:
Quinoxaline: : The parent compound with a simpler structure.
3-Chloroquinoxaline: : A related compound without the piperazine and carboxylate groups.
Piperazine derivatives: : Compounds containing the piperazine ring but lacking the quinoxaline core.
These compounds differ in their biological activities and applications, highlighting the uniqueness of this compound.
属性
IUPAC Name |
tert-butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-17(2,3)24-16(23)22-10-8-21(9-11-22)15-14(18)19-12-6-4-5-7-13(12)20-15/h4-7H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEKLXKHZCSADQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671789 | |
| Record name | tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651047-41-5 | |
| Record name | tert-Butyl 4-(3-chloroquinoxalin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-(Methoxymethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1500980.png)
![Methyl bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1500984.png)








